molecular formula C20H29NO B14213092 4'-(Dibutylamino)-5,6-dihydro[1,1'-biphenyl]-3(4H)-one CAS No. 548792-44-5

4'-(Dibutylamino)-5,6-dihydro[1,1'-biphenyl]-3(4H)-one

Cat. No.: B14213092
CAS No.: 548792-44-5
M. Wt: 299.4 g/mol
InChI Key: GOQGORJZEKGQAF-UHFFFAOYSA-N
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Description

4’-(Dibutylamino)-5,6-dihydro[1,1’-biphenyl]-3(4H)-one is an organic compound with a complex structure that includes a biphenyl core and a dibutylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(Dibutylamino)-5,6-dihydro[1,1’-biphenyl]-3(4H)-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of biphenyl derivatives with dibutylamine under specific conditions to introduce the dibutylamino group. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as acid catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process might include the use of continuous flow reactors and advanced purification techniques to minimize byproducts and enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4’-(Dibutylamino)-5,6-dihydro[1,1’-biphenyl]-3(4H)-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like acetonitrile or tetrahydrofuran .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized biphenyl compounds .

Scientific Research Applications

4’-(Dibutylamino)-5,6-dihydro[1,1’-biphenyl]-3(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4’-(Dibutylamino)-5,6-dihydro[1,1’-biphenyl]-3(4H)-one involves its interaction with molecular targets such as enzymes and receptors. The dibutylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-(Dibutylamino)-5,6-dihydro[1,1’-biphenyl]-3(4H)-one is unique due to its specific combination of a dibutylamino group and a biphenyl core, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

548792-44-5

Molecular Formula

C20H29NO

Molecular Weight

299.4 g/mol

IUPAC Name

3-[4-(dibutylamino)phenyl]cyclohex-2-en-1-one

InChI

InChI=1S/C20H29NO/c1-3-5-14-21(15-6-4-2)19-12-10-17(11-13-19)18-8-7-9-20(22)16-18/h10-13,16H,3-9,14-15H2,1-2H3

InChI Key

GOQGORJZEKGQAF-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C1=CC=C(C=C1)C2=CC(=O)CCC2

Origin of Product

United States

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